molecular formula C18H15BrN2OS B2442411 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034396-11-5

2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2442411
M. Wt: 387.3
InChI Key: GWZSMRRFKXTJCU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as BPTP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of compounds known as protein tyrosine phosphatase inhibitors, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Profile

Esterification and modification processes involving compounds related to 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide have been studied for their antimicrobial potential. For instance, the synthesis of newer Schiff bases and Thiazolidinone derivatives from a related compound showed significant antibacterial and antifungal activities, indicating its potential for developing antimicrobial agents (Fuloria et al., 2014).

Antimicrobial Activity and Quantum Calculations

The compound's derivatives have been explored for antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains. Quantum mechanical investigations provide insights into the structural basis for this activity, highlighting the compound's potential in the development of new antimicrobials (Fahim & Ismael, 2019).

Novel Pyridine-Based Derivatives

Palladium-catalyzed cross-coupling reactions have been employed to synthesize novel pyridine derivatives related to 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, showcasing potential applications in chiral dopants for liquid crystals and biological activities including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Suzuki-Miyaura Cross-Coupling and Derivatives Synthesis

The Suzuki-Miyaura cross-coupling methodology has facilitated the synthesis of related compounds, further contributing to the exploration of new materials and pharmaceuticals. Such synthetic pathways underscore the versatility and potential utility of the compound in various scientific applications (Cottineau et al., 2006).

Antiproliferative Activity Studies

Compounds derived from this chemical framework have also been investigated for their antiproliferative activities, indicating their potential in cancer research. The synthesis of functionalized pyridine linked thiazole derivatives and their evaluation against various cancer cell lines highlight the compound's relevance in the development of new anticancer agents (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZSMRRFKXTJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

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